molecular formula C9H5BrF6 B031081 3,5-Bis(trifluoromethyl)benzyl bromide CAS No. 32247-96-4

3,5-Bis(trifluoromethyl)benzyl bromide

Cat. No. B031081
CAS RN: 32247-96-4
M. Wt: 307.03 g/mol
InChI Key: ATLQGZVLWOURFU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,5-bis(trifluoromethyl)benzyl bromide derivatives can be achieved through different synthetic routes. For instance, Pozzi et al. (2009) demonstrated the preparation of a fluorous catalyst derived from 3,5-bis(perfluorooctyl)benzyl bromide for use in solid-liquid phase-transfer catalysis reactions, showcasing the versatility of the trifluoromethyl benzyl bromide backbone in synthesis (Pozzi et al., 2009). Another method, presented by Porwisiak and Schlosser (1996), involves the selective preparation of 1-bromo-3,5-bis(trifluoromethyl)benzene, highlighting a foundational approach for generating benzyl bromide derivatives through bromination in acidic media (Porwisiak & Schlosser, 1996).

Molecular Structure Analysis

The structure of compounds related to 3,5-bis(trifluoromethyl)benzyl bromide, such as those involving bromonium ions, provides insight into the electronic and steric effects imparted by the trifluoromethyl groups. For example, Neverov et al. (2003) discussed the molecular structures of bromonium ions, which are key intermediates in reactions involving bromine. These studies can inform on the reactivity and stability of the benzyl bromide derivatives (Neverov et al., 2003).

Chemical Reactions and Properties

The chemical reactivity of 3,5-bis(trifluoromethyl)benzyl bromide allows for its use in various transformations. Leazer et al. (2003) developed an improved and efficient method for the bromination of 3,5-bis(trifluoromethyl)benzene, paving the way for the synthesis of Grignard reagents that are pivotal in creating advanced intermediates. This work underscores the chemical properties that make these compounds valuable in synthetic chemistry (Leazer et al., 2003).

Physical Properties Analysis

The physical properties of 3,5-bis(trifluoromethyl)benzyl bromide derivatives, such as their phase behavior, solubility, and stability, are crucial for their application in synthesis. The work by Xiao-rui (2006) on the synthesis of 3,5-bis(trifluoromethyl)benzoyl chloride, a related compound, offers insights into the effects of reaction conditions on yield and purity, which are directly related to the physical properties of these materials (Zhou Xiao-rui, 2006).

Chemical Properties Analysis

The chemical properties of 3,5-bis(trifluoromethyl)benzyl bromide, including its reactivity towards nucleophiles, electrophiles, and its role in catalysis, are key to its utility in organic synthesis. Studies such as those by Kang et al. (2008) on the synthesis of meso-3,5-bis(trifluoromethyl)phenyl-substituted expanded porphyrins illustrate the compound's utility in constructing complex molecules with unique optical and electrochemical properties, highlighting the broad range of chemical properties afforded by the trifluoromethyl groups (Kang et al., 2008).

Scientific Research Applications

  • Affinity and Action Enhancement in NK1 Antagonists : Alpha methyl substitution in 3,5-bis(trifluoromethyl)benzyl ethers enhances the affinity and duration of action for NK1 antagonists, potentially improving their anti-inflammatory properties (Swain et al., 1997).

  • Catalysis in Oxidation Reactions : Bis[3,5-bis(trifluoromethyl)phenyl] diselenide serves as a highly reactive and selective catalyst for the oxidation of carbonyl compounds (ten Brink et al., 2001).

  • Organometallic Synthesis : 1-Bromo-3,5-bis(trifluoromethyl)benzene is a versatile starting material in organometallic synthesis, enabling the creation of various compounds through phenylmagnesium, -lithium, and -copper intermediates (Porwisiak & Schlosser, 1996).

  • Drug Discovery Diversification : Copper-mediated chemoselective trifluoromethylation of benzyl bromides using electrophilic trifluoromethylating reagents facilitates rapid structural diversification in drug discovery (Kawai et al., 2011).

  • Synthesis of Branched Block Copolymers : The multifunctional cationic initiator bis (3,5-di-bromemethyl benzoyl) peroxide effectively synthesizes branched styrene-tetrahydrofuran block copolymers (Hazer, 1991).

  • Potential NK1 Antagonist : 3,5-bis(trifluoromethyl)benzyl shows high in vitro affinity and good oral activity as a potential NK1 antagonist (Swain et al., 1995).

  • Synthesis of Biologically Important Intermediates : A method for synthesizing 3,5-bis(trifluoromethyl)-salicylic acid, a biologically important intermediate, has been developed (Sui & Macielag, 1997).

  • Synthesis of Benzoyl Chloride : 3,5-Bis(Trifluoromethyl)Benzoyl Chloride was synthesized from 1,3-bis(trifluoromethyl)benzene, offering high economic value (Zhou Xiao-rui, 2006).

  • Versatile Reagent in Chemical Reactions : 3,5-bis(trifluoromethyl)acetophenone is used in various chemical reactions, including aldol, Michael, Mannich-type, and oxidation reactions (Nájera & Alonso, 2005).

  • Regioselective Functionalization : A study demonstrates regioselective functionalization of 1,3-bis(trifluoromethyl)benzene, leading to the production of compounds with diverse functionalities (Dmowski & Piasecka-Maciejewska, 1998).

Safety And Hazards

3,5-Bis(trifluoromethyl)benzyl bromide is classified as a flammable liquid and vapor. It can cause severe skin burns and eye damage . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

1-(bromomethyl)-3,5-bis(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF6/c10-4-5-1-6(8(11,12)13)3-7(2-5)9(14,15)16/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATLQGZVLWOURFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10186001
Record name 3,5-Bis(trifluoromethyl)benzyl bromide
Source EPA DSSTox
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Molecular Weight

307.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Bis(trifluoromethyl)benzyl bromide

CAS RN

32247-96-4
Record name 3,5-Bis(trifluoromethyl)benzyl bromide
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Record name 3,5-Bis(trifluoromethyl)benzyl bromide
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Record name 3,5-Bis(trifluoromethyl)benzyl bromide
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Record name 1-(bromomethyl)-3,5-bis(trifluoromethyl)benzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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